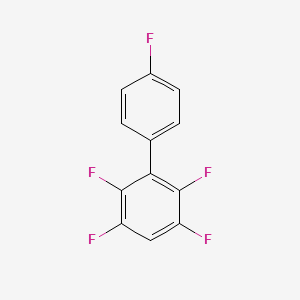

1,1'-Biphenyl, 2,3,4',5,6-pentafluoro-

Beschreibung

1,1'-Biphenyl, 2,3,4',5,6-pentafluoro- is a fluorinated biphenyl derivative characterized by five fluorine substituents at positions 2, 3, 4', 5, and 6 on its biphenyl scaffold. The molecular formula is C₁₂H₅F₅, with a molecular weight of 244.16 g/mol. This compound belongs to a class of highly fluorinated aromatic systems, where fluorine atoms impart unique electronic and steric properties, such as enhanced thermal stability, resistance to oxidation, and altered solubility compared to non-fluorinated analogs.

Fluorinated biphenyls are typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, as evidenced by the synthesis of difluorinated biphenyl analogs . The pentafluoro substitution pattern in this compound likely influences its applications in pharmaceuticals and materials science, as seen in its use as a precursor for human dihydroorotate dehydrogenase (DHODH) inhibitors in medicinal chemistry .

Eigenschaften

CAS-Nummer |

505058-33-3 |

|---|---|

Molekularformel |

C12H5F5 |

Molekulargewicht |

244.16 g/mol |

IUPAC-Name |

1,2,4,5-tetrafluoro-3-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C12H5F5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H |

InChI-Schlüssel |

HXZWKJSEHCCJAC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,3,4’,5,6-pentafluoro- typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of fluorinated biphenyls often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of catalysts and optimized reaction parameters can improve yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Biphenyl, 2,3,4’,5,6-pentafluoro- undergoes several types of chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The biphenyl core can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Fluorinated Biphenyl Derivatives

Key Differences and Implications

Electronic and Steric Effects

- Fluorine vs. Chlorine Substitution : The replacement of fluorine with chlorine at position 3' (CAS 786-55-0) increases molecular weight by ~34 g/mol and introduces distinct electronic effects. Chlorine’s larger atomic radius and polarizability may enhance reactivity in electrophilic substitutions compared to fluorine’s strong electron-withdrawing nature .

- Methyl Group Addition: The 4′-methyl derivative (CAS 14621-04-6) exhibits reduced polarity and increased hydrophobicity, making it suitable for applications requiring non-polar solvents or lipid-soluble matrices .

Spectroscopic and Physical Properties

- Spectroscopy : Fluorinated biphenyls are characterized by distinct ¹⁹F NMR shifts and IR absorptions (e.g., C–F stretches at 1100–1250 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) has resolved structures of difluorinated analogs, confirming substitution patterns .

- Thermal Stability : Decafluoro-1,1'-biphenyl exhibits superior thermal stability (decomposition >300°C) compared to partially fluorinated variants, attributed to the cumulative strength of C–F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.